molecular formula C24H24N4O2 B12173412 3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B12173412
M. Wt: 400.5 g/mol
InChI Key: WRKAEQBXIVGIRL-UHFFFAOYSA-N
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Description

“3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one” is a complex organic compound that features both indole and piperazine moieties. Compounds containing indole structures are often of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The piperazine ring is also a common structural motif in many drugs, contributing to the compound’s potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.

    Piperazine Ring Formation: The piperazine ring can be synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.

    Coupling Reactions: The indole and piperazine units can be coupled using amide bond formation techniques, often employing reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.

    Reduction: Reduction of the carbonyl group in the compound can yield alcohol derivatives.

    Substitution: The indole and piperazine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated indole/piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Biological Probes: Used in the study of biological systems due to their structural similarity to natural products.

    Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of indole and piperazine moieties.

Medicine

    Pharmaceuticals: Potential use in drug development, particularly in the design of compounds targeting neurological or psychiatric disorders.

    Anticancer Agents: Indole derivatives are often explored for their anticancer properties.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agrochemicals: Possible applications in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of “3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one” would depend on its specific biological target. Generally, compounds containing indole and piperazine moieties can interact with various receptors and enzymes in the body. The indole ring can mimic the structure of tryptophan, allowing it to interact with serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tryptamines: Compounds like serotonin and melatonin, which also contain the indole moiety.

    Piperazine Derivatives: Compounds like piperazine itself and various piperazine-based drugs (e.g., antihistamines, antipsychotics).

Uniqueness

“3-(1H-indol-3-yl)-1-[4-(1H-indol-5-ylcarbonyl)piperazin-1-yl]propan-1-one” is unique due to its combination of indole and piperazine structures, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-(1H-indole-5-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C24H24N4O2/c29-23(8-6-19-16-26-22-4-2-1-3-20(19)22)27-11-13-28(14-12-27)24(30)18-5-7-21-17(15-18)9-10-25-21/h1-5,7,9-10,15-16,25-26H,6,8,11-14H2

InChI Key

WRKAEQBXIVGIRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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